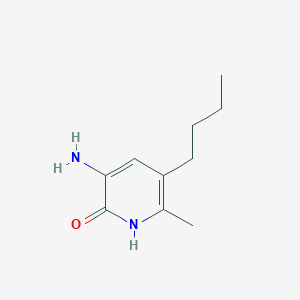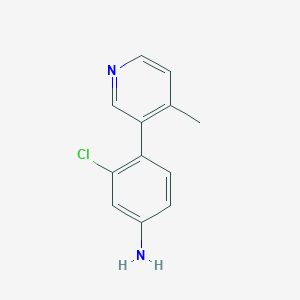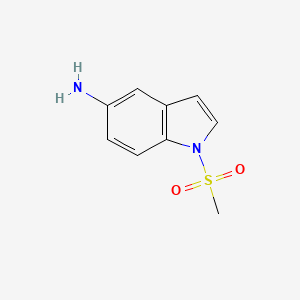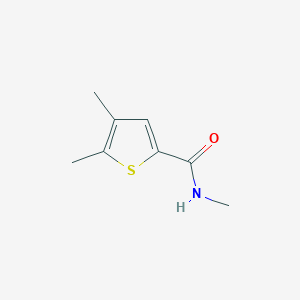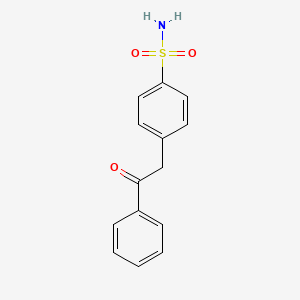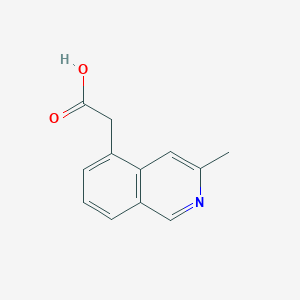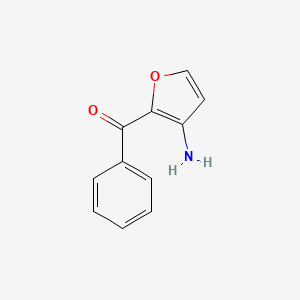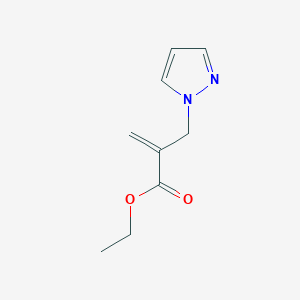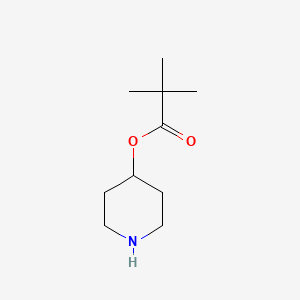![molecular formula C9H8N2O B8672223 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one](/img/structure/B8672223.png)
1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo-pyridine core, followed by substitution reactions to introduce the ethanone group . The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions: 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The ethanone group can be substituted with various nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nucleophile used.
科学研究应用
1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用机制
The mechanism of action of 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the ATP-binding site of FGFRs, the compound disrupts the signaling pathways, leading to reduced cell proliferation and induced apoptosis in cancer cells .
相似化合物的比较
- 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
- 1-(3H-imidazo[4,5-c]pyridin-4-yl)ethanone
Uniqueness: 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one is unique due to its specific pyrrolo-pyridine core structure, which imparts distinct biological activities. Compared to its analogs, this compound exhibits higher potency in inhibiting FGFRs and has shown promising results in preclinical studies for cancer therapy .
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
1-(1H-pyrrolo[3,2-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H8N2O/c1-6(12)9-7-2-4-10-8(7)3-5-11-9/h2-5,10H,1H3 |
InChI 键 |
MURZOUZKEQXTPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC=CC2=C1C=CN2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

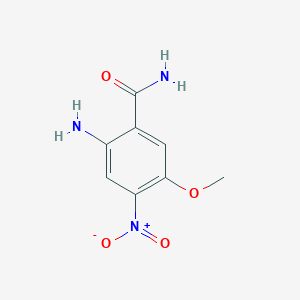
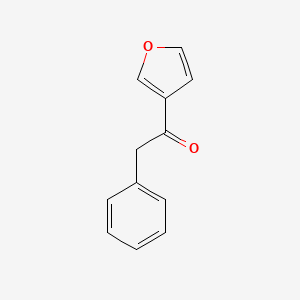
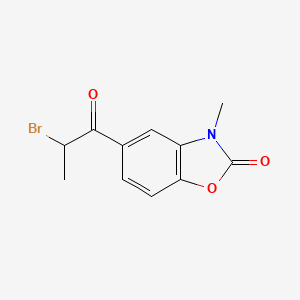
![Boc 3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8672173.png)
